5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
This compound is a synthetic chemical known for its unique structural components, including a sulfonamide group, a pyrrolopyridine ring system, and a methoxybenzene moiety. It's utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide, one begins with the preparation of the sulfonamide moiety. This involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine, yielding the intermediate sulfonamide. The ethyl linker is introduced through nucleophilic substitution, where a suitable alkylating agent reacts with the amine group. Finally, the pyrrolopyridine ring is attached via a condensation reaction, often under acidic or basic conditions to promote ring closure.
Industrial Production Methods
In an industrial context, large-scale synthesis involves optimizing these reactions to maximize yield and minimize side products. Key steps include purification through crystallization or chromatography and rigorous quality control to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, often catalyzed by metal-based oxidants.
Reduction: Reduction, typically through catalytic hydrogenation, can alter its functional groups, affecting its biological activity.
Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal oxides like MnO2 or catalytic systems using transition metals.
Reduction: Catalysts such as Pd/C with H2 gas or chemical reductants like sodium borohydride.
Substitution: Reagents include strong bases or nucleophiles like NaH, K2CO3, or organolithium compounds.
Major Products Formed
Oxidation: Products can include quinones or epoxides.
Reduction: Reduced forms of the sulfonamide or altered heterocyclic structures.
Substitution: Varied products depending on the incoming group, often new functionalized aromatic compounds.
Scientific Research Applications
This compound has notable applications across different fields:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Explored for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in manufacturing processes, potentially in dye production or polymer synthesis.
Mechanism of Action
Effects and Pathways
The compound interacts with biological targets primarily through its sulfonamide and pyrrolopyridine groups. These groups can inhibit certain enzymes by mimicking natural substrates or binding irreversibly to active sites, thereby disrupting normal biochemical pathways.
Molecular Targets
Enzymes: Targets include proteases, kinases, or other catalytic proteins.
Pathways: It affects cellular signaling pathways, potentially modulating processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Compared to other sulfonamides and pyrrolopyridines, this compound stands out due to its unique substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
Sulfonamide-based drugs: E.g., Sulfamethoxazole.
Pyrrolopyridine derivatives: E.g., certain kinase inhibitors.
This compound’s uniqueness lies in the specific arrangement and electronic effects of its substituents, which tailor its reactivity and binding characteristics for specialized applications.
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Properties
IUPAC Name |
5-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c1-25-12-5-4-10(17)9-13(12)26(23,24)19-7-8-20-15(21)11-3-2-6-18-14(11)16(20)22/h2-6,9,19H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXDPKMOZRGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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